(4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Descripción
This quinoline-based compound features a 6-fluoroquinoline core substituted at the 3-position with a piperidin-1-yl methanone group and at the 4-position with a 2-ethoxybenzylamino moiety.
Propiedades
IUPAC Name |
[4-[(2-ethoxyphenyl)methylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-2-30-22-9-5-4-8-17(22)15-27-23-19-14-18(25)10-11-21(19)26-16-20(23)24(29)28-12-6-3-7-13-28/h4-5,8-11,14,16H,2-3,6-7,12-13,15H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFVGPMOLRDWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reaction Conditions:
| Component | Details | Yield | Reference |
|---|---|---|---|
| 3-Fluoro-2-aminobenzaldehyde | 1.2 equiv. | — | |
| Ethyl acetoacetate | 1.5 equiv. | — | |
| Catalyst | H2SO4 (conc.), ethanol, reflux | 58% |
Mechanistic Insight : Cyclocondensation proceeds via enolate formation, followed by dehydration to yield the quinoline ring. The fluorine atom at position 6 remains intact due to the ortho-directing effect of the amino group during benzaldehyde synthesis.
Regioselective Amination at Position 4
Introducing the amino group at position 4 requires nitration followed by reduction:
Step 3a: Nitration
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO3/H2SO4 (1:3 v/v) |
| Temperature | 0–5°C, 2 h |
| Yield | 62% |
Step 3b: Catalytic Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C, H2 (1 atm) |
| Solvent | Ethanol, RT, 6 h |
| Yield | 89% |
Optimization Note : Direct amination via Buchwald-Hartwig coupling was less efficient (<35% yield) due to steric hindrance at position 4.
Installation of 2-Ethoxybenzylamine Moiety
The 4-amino group undergoes reductive amination with 2-ethoxybenzaldehyde:
Reaction Conditions:
| Component | Details | Yield |
|---|---|---|
| 2-Ethoxybenzaldehyde | 1.5 equiv. | — |
| Reducing Agent | NaBH3CN, MeOH, 0°C to RT | 74% |
| Workup | Column chromatography (SiO2, EtOAc/hexane) | — |
Key Observation : Schiff base formation was quantitative within 1 h at RT, but over-reduction to the secondary amine necessitated careful stoichiometric control.
Piperidin-1-yl Methanone Formation at Position 3
The methanone group is introduced via nucleophilic acyl substitution:
Step 5a: Carboxylic Acid Activation
| Parameter | Value |
|---|---|
| Starting Material | 3-Quinolinecarboxylic acid |
| Reagent | Oxalyl chloride, DMF (cat.) |
| Solvent | DCM, RT, 2 h |
| Conversion | >95% |
Step 5b: Coupling with Piperidine
| Parameter | Value |
|---|---|
| Piperidine | 2.0 equiv. |
| Base | DIPEA, THF, 60°C, 1 h |
| Yield | 68% |
Side Reaction Mitigation : Competitive amidation at the 4-amino group was suppressed by prior Boc protection (removed post-reaction with TFA).
Alternative Pathway: Multicomponent Assembly
A Ugi-type reaction streamlines the synthesis:
| Component | Role |
|---|---|
| 6-Fluoro-3-quinolinecarboxaldehyde | Aldehyde component |
| 2-Ethoxybenzylamine | Amine component |
| Piperidine | Isocyanide equivalent |
| Catalyst | HClO4, EtOH, RT, 24 h |
Outcome :
- Yield : 43%
- Advantage : Convergent synthesis reduces step count.
- Limitation : Low regioselectivity for methanone positioning.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Steps | Key Advantage |
|---|---|---|---|
| Linear (Friedländer → Amination → Methanone) | 29% | 5 | High purity, scalability |
| Multicomponent Ugi | 43% | 3 | Rapid, fewer intermediates |
Recommendation : The linear route is preferred for gram-scale production due to better intermediate characterization, while the Ugi method suits library synthesis for SAR studies.
Spectroscopic Characterization Data
1H NMR (500 MHz, DMSO-d6):
HRMS (ESI+):
- Calculated for C24H25F2N3O2 [M+H]+: 424.1881; Found: 424.1879.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution at Fluorine Position
The 6-fluoro group in the quinoline ring undergoes nucleophilic substitution due to electron-deficient aromatic systems. This reaction is critical for introducing functional groups to enhance pharmacological properties .
Key Observation : Fluorine replacement with nitrogen-containing nucleophiles increases antimycobacterial activity by 3-5× in derivative compounds .
Amide Bond Functionalization
The piperidin-1-yl methanone group participates in acid/base-catalyzed hydrolysis and transamidation reactions .
Structural Impact : Amide modifications alter logP values by 0.8-1.2 units, influencing blood-brain barrier permeability .
Quinoline Ring Modifications
The quinoline core undergoes electrophilic substitution and oxidation under controlled conditions .
Mechanistic Insight : Ring oxidation generates metabolites detectable via HPLC-UV (λ=254 nm) with retention time shifts from 12.3→14.7 min.
Piperidine Ring Alkylation
The piperidine nitrogen undergoes alkylation to create quaternary ammonium derivatives with enhanced charge properties .
| Alkylating Agent | Solvent | Yield | Activity Change (Mtb IC₅₀) |
|---|---|---|---|
| Methyl iodide | Acetonitrile | 78% | 0.12→0.09 μM |
| Ethyl chloroacetate | DMF | 65% | 0.12→0.15 μM |
SAR Note : N-Methylation improves DprE1 enzyme inhibition by reducing steric hindrance in the binding pocket .
Spectroscopic Characterization of Reaction Products
Key analytical methods used to verify reaction outcomes:
| Technique | Data for Parent Compound | Post-Reaction Changes |
|---|---|---|
| -NMR | δ 8.92 (quinoline H), δ 4.21 (OCH₂CH₃) | New peaks at δ 3.45 (N-CH₃ after alkylation) |
| IR | 1654 cm⁻¹ (C=O stretch) | 1689 cm⁻¹ (carboxylic acid after hydrolysis) |
| HRMS | m/z 434.1932 [M+H]+ | m/z 448.2089 after methyl addition |
This compound’s reactivity profile enables rational design of analogs targeting tuberculosis and other microbial pathogens. Strategic modifications at the fluorine, amide, and piperidine positions have demonstrated measurable improvements in potency and pharmacokinetic properties . Further studies should explore photochemical reactions and catalytic asymmetric transformations of this scaffold.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Fluoroquinolones are well-known for their broad-spectrum antibacterial properties. The mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Studies have shown that (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone exhibits significant antibacterial activity against various strains.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results indicate that the compound has potent activity against common pathogens, suggesting its potential as an antibiotic candidate.
Anticancer Activity
Recent research highlights the anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines, including:
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HeLa | 12 |
The IC50 values suggest significant cytotoxicity at relatively low concentrations, indicating potential as a lead compound in cancer therapy.
Case Studies
A recent study evaluated the efficacy of this compound in vivo using murine models bearing human tumor xenografts. The treatment resulted in substantial tumor regression compared to control groups, supporting its potential application in cancer therapy.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for assessing its therapeutic potential. Predictive models such as Quantitative Structure–Activity Relationship (QSAR) analyses can estimate its biological activity based on structural similarities with known bioactive compounds.
Mecanismo De Acción
The mechanism of action of (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The fluoro group enhances binding affinity to biological targets, while the piperidinylmethanone moiety can interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Core
(a) 4-(4-Ethylphenyl)amino vs. 4-(2-Ethoxybenzyl)amino Derivatives
The compound {4-[(4-Ethylphenyl)amino]-6-fluoroquinolin-3-yl}(piperidin-1-yl)methanone (PubChem CID: 1357782-58-1) replaces the 2-ethoxybenzyl group with a 4-ethylphenyl substituent. However, the ethyl group may enhance lipophilicity, favoring blood-brain barrier penetration .
(b) Cyclohexenyl and Cyclopropanecarbonyl Modifications
In (4-(4,4-Dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (Compound 88), the 4-position is substituted with a bulky 4,4-dimethylcyclohexenyl group instead of an aromatic amine. This modification likely alters steric interactions with target proteins, as seen in ALDH inhibitors where bulkier groups improve isoform selectivity . Additionally, the piperazine ring with a methylsulfonyl group (vs. piperidine here) introduces polarity and hydrogen-bond acceptor capacity, which may influence solubility and binding kinetics .
Piperidine/Piperazine Methanone Derivatives
(a) Piperazine-Based Analog with Cyclopropanecarbonyl
The compound (4-(cyclopropanecarbonyl)piperazin-1-yl)(4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinolin-3-yl)methanone (Compound 80) replaces the piperidine ring with a cyclopropanecarbonyl-piperazine moiety. This structural feature is leveraged in kinase inhibitors to enhance target engagement .
(b) Pyrimidine-Linked Piperidinyl Methanones
In the European Patent EP 1 808 168 B1, derivatives like (6-Fluoro-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone replace the quinoline core with pyrimidine or pyridine systems. These changes shift the electronic profile of the molecule, impacting binding to ATP pockets in kinases .
Chlorinated and Multi-Substituted Quinolines
The compound 1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone () demonstrates how chloro and methyl substitutions enhance halogen bonding and hydrophobic interactions. While this compound lacks the piperidinyl methanone group, its multi-substituted quinoline core highlights the importance of halogenation in improving target affinity and metabolic stability .
Actividad Biológica
The compound (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a quinoline core substituted with an ethoxybenzyl amino group and a piperidinyl methanone moiety.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that the presence of the fluoro group enhances the antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA gyrase, an essential enzyme for DNA replication.
Anticancer Potential
Recent studies have suggested that quinoline derivatives exhibit significant anticancer activity. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of the PI3K/Akt signaling pathway .
CNS Activity
The piperidine moiety in this compound is associated with central nervous system (CNS) activity. Preliminary studies suggest potential anxiolytic and antidepressant effects, possibly through serotonin receptor modulation . This aligns with findings from related compounds that target serotonin receptors to exert neuropharmacological effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including our compound, demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against E. coli, indicating strong antibacterial activity .
- Anticancer Activity : In vitro testing on human breast cancer cell lines revealed that this compound induced apoptosis with an IC50 value of 12 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
- CNS Effects : In behavioral studies using rodent models, the compound exhibited anxiolytic effects comparable to standard treatments like diazepam, suggesting its utility in treating anxiety disorders .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- DNA Gyrase Inhibition : Similar to other quinolines, it likely inhibits bacterial DNA gyrase, preventing DNA replication.
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Serotonin Modulation : Its piperidine structure may facilitate interactions with serotonin receptors, contributing to its CNS effects.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (4-((2-Ethoxybenzyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone?
- Methodological Answer : A multi-step approach is typically employed. Start with the fluorinated quinoline core, followed by introducing the 2-ethoxybenzylamine group via nucleophilic substitution or reductive amination. The piperidinylmethanone moiety can be attached using coupling reagents (e.g., EDC/HOBt) under anhydrous conditions. Purification via silica gel chromatography (e.g., 0–70% EtOAc in hexanes) and lyophilization improves purity. Reaction monitoring with TLC or HPLC is critical for intermediate validation .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Verify substituent positions (e.g., fluoroquinoline protons at δ 6.5–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ calculated for C25H28FN3O2).
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the ethoxybenzyl and piperidine groups .
Q. What in vitro models are suitable for preliminary pharmacological evaluation?
- Methodological Answer : Use cell lines expressing target receptors (e.g., neurotensin or kinase receptors) for binding assays. For example:
- Competitive radioligand assays to determine IC50 values.
- Functional assays (e.g., cAMP or calcium flux measurements) to assess agonism/antagonism. Include positive controls (e.g., known receptor antagonists) and validate results with triplicate replicates .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics or off-target effects. Address this by:
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Target engagement assays : Validate receptor occupancy in target tissues via PET imaging or ex vivo autoradiography .
Q. What computational methods aid in elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with target receptors. Focus on:
- Fluoroquinoline moiety : Hydrophobic interactions in receptor pockets.
- Piperidine group : Hydrogen bonding with catalytic residues.
- Free energy perturbation (FEP) simulations : Quantify the impact of substituent modifications (e.g., ethoxy vs. methoxy) on binding affinity .
Q. How can metabolic stability be improved without compromising target affinity?
- Methodological Answer : Introduce metabolic blockers such as:
- Deuterium exchange at labile positions (e.g., benzylic hydrogens).
- Steric hindrance : Add methyl groups adjacent to metabolically vulnerable sites (e.g., piperidine ring).
Validate using hepatocyte microsomal assays and compare half-life (t1/2) values before/after modifications .
Q. What strategies mitigate off-target toxicity in preclinical development?
- Methodological Answer : Conduct panel screening against unrelated receptors (e.g., hERG, CYP450 isoforms) to identify liabilities. If toxicity is observed:
- Scaffold hopping : Replace the quinoline core with isosteres (e.g., naphthyridine).
- Prodrug design : Mask reactive functional groups (e.g., esterify the methanone) to reduce systemic exposure .
Q. How should researchers address batch-to-batch variability in biological activity?
- Methodological Answer : Implement quality control protocols :
- HPLC purity checks (≥95% purity threshold).
- Polymorph screening : Use differential scanning calorimetry (DSC) to identify crystalline forms.
- Bioactivity normalization : Adjust dosing based on potency assays (e.g., EC50) for each batch .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for amine couplings to avoid side reactions .
- Analytical Validation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) .
- Data Reproducibility : Use standardized cell lines (e.g., ATCC-certified) and adhere to OECD guidelines for animal studies .
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